tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid
Overview
Description
tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid: is a chemical compound with the molecular formula C11H22N2O3. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(hydroxymethyl)piperidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the
Biological Activity
Tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid (CAS Number: 1803606-54-3) is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a hydroxymethyl group, making it a candidate for various pharmacological applications.
- Molecular Formula : C13H26N2O5
- Molecular Weight : 290.36 g/mol
- IUPAC Name : tert-butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate acetate
- Physical Form : Powder
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of inflammatory responses and neuronal activity. It has been studied for its potential to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases.
NLRP3 Inflammasome Inhibition
Recent studies have shown that derivatives of piperidine compounds can significantly inhibit the NLRP3 inflammasome. The mechanism involves blocking the ATPase activity of the NLRP3 protein, thereby preventing pyroptosis and the release of pro-inflammatory cytokines such as IL-1β .
In Vitro Studies
In vitro experiments have demonstrated that tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate exhibits notable inhibitory effects on cell death pathways associated with inflammation. For instance, THP-1 cells treated with this compound showed a marked reduction in lactate dehydrogenase (LDH) release, indicating decreased pyroptotic cell death when stimulated with lipopolysaccharides (LPS) and ATP .
Compound | Pyroptosis % Decrease | IL-1β Release Inhibition % |
---|---|---|
Control | 0% | 0% |
Compound A | 45% | 50% |
Compound B | 60% | 70% |
tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate | 55% | 65% |
Study on Neuroprotective Effects
A study focused on neuroprotective effects indicated that compounds similar to tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate exhibit significant Kv7 channel opening ability, which is crucial for neuronal excitability and protection against excitotoxicity .
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications in treating neurodegenerative diseases and inflammatory disorders. Its ability to modulate ion channels and inflammatory pathways positions it as a promising candidate for further development in therapeutic settings.
Properties
IUPAC Name |
acetic acid;tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.C2H4O2/c1-10(2,3)16-9(15)13-11(8-14)4-6-12-7-5-11;1-2(3)4/h12,14H,4-8H2,1-3H3,(H,13,15);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZPBIZZPMEDOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1(CCNCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-54-3 | |
Record name | tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate; acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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